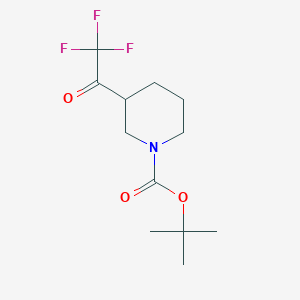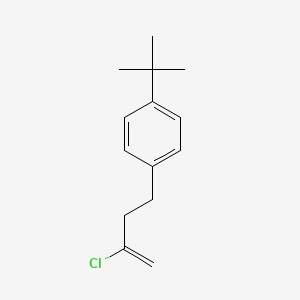
4-(4-Tert-butylphenyl)-2-chloro-1-butene
Overview
Description
Compounds like “4-(4-Tert-butylphenyl)-2-chloro-1-butene” belong to the class of organic compounds known as alkyl chlorides. These are organic compounds containing a chlorine atom linked to an alkyl group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of an alkene with a suitable reagent. For example, 4-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Alkyl chlorides, for example, are typically reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and more .Scientific Research Applications
1. Synthesis of Sterically Encumbered Phosphorus Centers
Tetraarylphenyls, including derivatives like 4-(4-tert-butylphenyl)-2-chloro-1-butene, have been investigated for creating compounds with two p-phenylene-bridged phosphorus centers. Such compounds are used in synthesizing materials with low-coordinate phosphorus centers, demonstrating the importance of sterically encumbered systems in advancing phosphorus chemistry (Shah et al., 2000).
2. Organic Synthesis and Chemical Reactions
Compounds similar to 4-(4-tert-butylphenyl)-2-chloro-1-butene have been utilized in various organic synthesis reactions. For instance, reactions involving thiols in ethanol and NaOH led to the formation of mono-thio-substituted-1,3-butadienes, indicating the compound's versatility in organic synthesis and potential in generating novel organic materials (Kacmaz, 2019).
3. Photostabilization of Polymers
Derivatives of 4-(4-tert-butylphenyl)-2-chloro-1-butene have been studied for their potential in stabilizing polymers against degradation. For instance, compounds with similar structures have been synthesized and shown to possess light-colored and organosoluble properties, making them suitable for applications in high-performance polymers (Yang et al., 2006).
4. Gold Complex Formation
Compounds structurally related to 4-(4-tert-butylphenyl)-2-chloro-1-butene have been used in forming square-planar gold complexes. This demonstrates the compound's potential in the field of coordination chemistry and materials science, especially in synthesizing materials with specific electronic and structural properties (Kokatam et al., 2007).
5. Nonlinear Optical Materials
Certain derivatives of 4-(4-tert-butylphenyl)-2-chloro-1-butene exhibit significant second-order harmonic generation (SHG) efficiency, making them candidates for applications in nonlinear optics. For instance, compounds structurally related have been used to study their potential in SHG, which is crucial in the development of new optical materials (Kagawa et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-tert-butyl-4-(3-chlorobut-3-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-10H,1,5-6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZQQPUJKPQEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenyl)-2-chloro-1-butene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



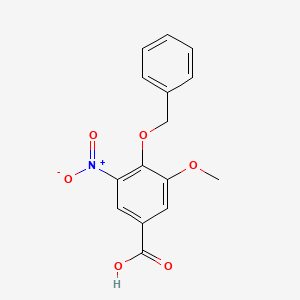
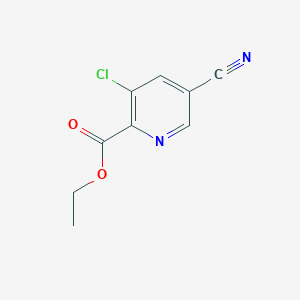
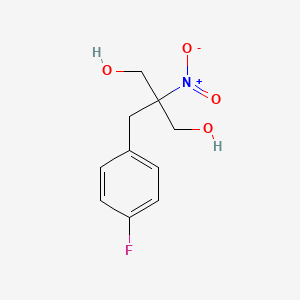
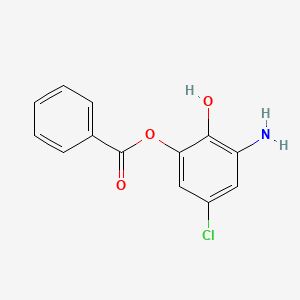
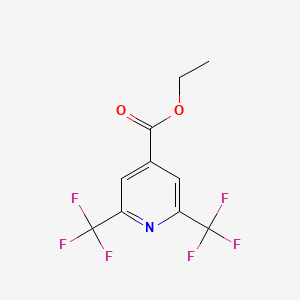
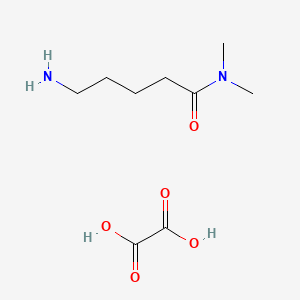
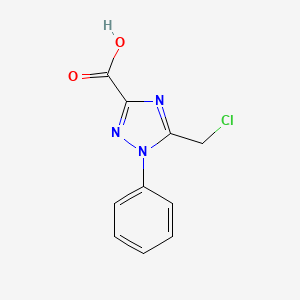
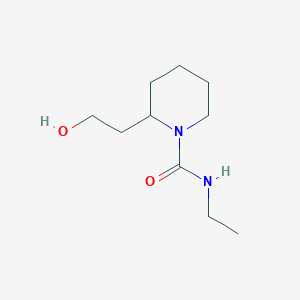
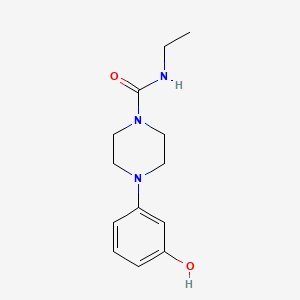
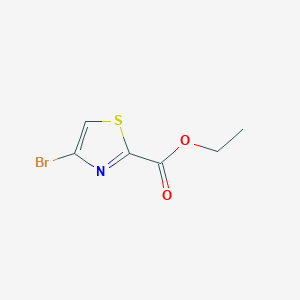
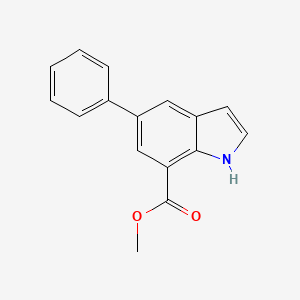
![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)
![tert-butyl 4-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperazine-1-carboxylate](/img/structure/B1391807.png)
